molecular formula C12H7IN2 B1598344 5-Iodo-1,10-phenanthroline CAS No. 630067-12-8

5-Iodo-1,10-phenanthroline

Cat. No.: B1598344
CAS No.: 630067-12-8
M. Wt: 306.1 g/mol
InChI Key: XJRFZOAXAPEOGO-UHFFFAOYSA-N
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Description

5-Iodo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a classic heterocyclic compound renowned in coordination chemistry for its ability to form strong complexes with a wide array of metal ions . The iodine substituent at the 5-position makes this molecule a valuable and versatile intermediate for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki reactions. Its primary research value lies in its role as a precursor for developing specialized ligands and functional materials. As a ligand, its structure is of significant interest in the design of metal-organic complexes with tailored photophysical and electrochemical properties. These complexes have potential applications in areas including catalysis, luminescent sensors, and the development of novel therapeutic agents . Research into 1,10-phenanthroline-based copper(II) complexes, for instance, has shown promise as potential anticancer drugs, with studies exploring their multi-factored mechanisms of action . Furthermore, the rigid, planar aromatic structure of the phenanthroline core is advantageous in supramolecular chemistry and for studying interactions with biological macromolecules. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRFZOAXAPEOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392544
Record name 5-iodo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630067-12-8
Record name 5-iodo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 5 Iodo 1,10 Phenanthroline

Direct Synthetic Approaches to 5-Iodo-1,10-phenanthroline

Direct iodination of the 1,10-phenanthroline (B135089) core presents a straightforward route to this compound. However, achieving high regioselectivity is a significant challenge due to the presence of multiple reactive sites on the phenanthroline ring system.

Regioselective Iodination Procedures

The direct iodination of unsubstituted 1,10-phenanthroline can be influenced by the choice of iodinating agent and reaction conditions. While direct electrophilic aromatic substitution is a common strategy for iodination, it often leads to a mixture of products due to the weak electrophilicity of iodine and the comparable reactivity of different positions on the phenanthroline ring. acs.org The use of oxidizing agents is often required to generate a more reactive iodine species (I+). asianpubs.org

One approach to achieve regioselectivity involves the use of tert-butylhydroperoxide (TBHP) as a mediator. This method relies on the dual activation of molecular iodine and the heterocyclic substrate, leading to the in situ generation of electrophilic iodine species. researchgate.net While this has been applied to various N-heterocycles, achieving specific C-5 iodination on 1,10-phenanthroline requires careful optimization to avoid the formation of other iodo-isomers.

Synthetic Routes via Functionalized Phenanthroline Precursors

To overcome the challenges of direct iodination, multi-step synthetic sequences starting from pre-functionalized phenanthroline derivatives are frequently employed. These methods offer greater control over the position of iodination.

Role of 1,10-Phenanthroline-5,6-dione (B1662461) as a Synthetic Building Block

1,10-Phenanthroline-5,6-dione is a key intermediate in the synthesis of various substituted phenanthrolines. colab.wswikipedia.org It is typically prepared by the oxidation of 1,10-phenanthroline using a mixture of nitric and sulfuric acids. wikipedia.orgrsc.org This dione (B5365651) can then be converted to 5-halo-substituted phenanthrolines, which can subsequently undergo halogen exchange reactions to yield this compound.

For instance, the dione can be transformed into 5,6-dichloro-1,10-phenanthroline, which can then be selectively reduced and dehalogenated to provide a precursor for iodination. The dione itself can also participate in condensation reactions to form larger, more complex heterocyclic systems. scholarsresearchlibrary.comnih.gov

Preparation from Other Halogenated Phenanthroline Derivatives

A common and effective method for the synthesis of this compound involves the halogen exchange of other 5-halogenated phenanthrolines. For example, 5-bromo-1,10-phenanthroline (B1267314) can be converted to its iodo counterpart. This transformation can be achieved using various iodinating reagents.

Furthermore, acid-mediated nucleophilic halogen exchange has been shown to be an effective method for converting chloro-substituted heterocyclic arenes to their corresponding iodides. researchgate.net For instance, heating 2-chloro- or 2,9-dichloro-1,10-phenanthroline (B1330746) with aqueous hydroiodic acid can lead to the formation of the corresponding iodo-derivatives. researchgate.net This approach avoids the use of transition metals and can offer high regioselectivity.

Post-Synthetic Functionalization and Scaffold Modification of this compound

The true utility of this compound lies in its capacity as a substrate for a multitude of post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group for these transformations.

Cross-Coupling Reactions at the Iodo Position (e.g., Suzuki-Miyaura, C-C and C-heteroatom bond formation)

The iodine atom at the 5-position of the phenanthroline ring is a prime site for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. myuchem.comfishersci.es In this reaction, this compound can be coupled with a variety of organoboron reagents in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents. uwindsor.caresearchgate.net This reaction is tolerant of a wide range of functional groups and is a cornerstone in the synthesis of complex phenanthroline-based ligands and materials. uwindsor.caresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Phenanthrolines

Halogenated PhenanthrolineCoupling PartnerCatalyst SystemProductReference
2,9-Dichloro-1,10-phenanthrolineSubstituted Areneboronic AcidsPd(PPh₃)₄Diaryl-substituted 1,10-phenanthrolines researchgate.net
5-Iodo-6,8-dimethoxy-1,3-trans-dimethylisochromanNaphthaleneboronic acidPd(OAc)₂Naphthyl-substituted isochroman uwindsor.ca
Iodo-labeled RNABoronic acid/ester substratesPd(OAc)₂/ADHP or DMADHPLabeled RNA nih.gov

C-C and C-Heteroatom Bond Formation: Beyond Suzuki-Miyaura coupling, this compound is a versatile substrate for other cross-coupling reactions. Copper-catalyzed reactions are particularly noteworthy for forming C-N and C-O bonds. longdom.orgumass.eduresearchgate.net For instance, the Ullmann condensation can be used to couple this compound with amines, alcohols, or thiols to generate the corresponding substituted phenanthrolines. nih.gov Iron-catalyzed Sonogashira-type coupling reactions have also been employed to link terminal alkynes to aryl iodides, providing a route to alkynyl-substituted phenanthrolines. sci-hub.se

Table 2: Examples of C-C and C-Heteroatom Bond Formation Reactions

Reactant 1Reactant 2Catalyst SystemBond FormedProduct ClassReference
Aryl IodideTerminal AlkyneFeCl₃ / 1,10-phenanthrolineC(sp)-C(sp²)Aryl-alkynes longdom.org
N-2-iodoaryl isoureaIodobenzeneCu(OAc)₂·H₂O / 1,10-phenanthrolineC-N2-(N-arylamino)benzoxazole arabjchem.org
PhenolsAryl Iodides/BromidesCuO / 3,4,7,8-tetramethyl-1,10-phenanthrolineC-OAryl ethers longdom.org
(E)-1-iodo-1-decened-galactose-derived primary alcoholCuI / 1,10-phenanthrolineC-O(E)-Vinylic ether nih.gov

These diverse synthetic and functionalization strategies underscore the importance of this compound as a pivotal molecule in medicinal chemistry, materials science, and catalysis, enabling the construction of novel and complex molecular architectures.

Synthesis of Novel Conjugates and Extended Phenanthroline Systems

The iodine atom at the 5-position of the 1,10-phenanthroline scaffold serves as a versatile handle for the construction of more complex molecular architectures through various transition-metal-catalyzed cross-coupling reactions. researchgate.net This functionalization strategy allows for the covalent linking of the phenanthroline unit to other molecular entities, leading to the formation of novel conjugates and extended π-systems with tailored properties. The inherent ability of the 1,10-phenanthroline core to chelate transition metals can present a challenge, as it may interfere with the catalytic species, necessitating careful optimization of reaction conditions. researchgate.net

Key methodologies for derivatization include Suzuki and Sonogashira coupling reactions, which enable the formation of new carbon-carbon bonds. These reactions are instrumental in conjugating this compound with a variety of partners, including aryl groups, alkynes, and larger systems like porphyrins.

Research Findings:

Studies have demonstrated the feasibility of using halogenated phenanthrolines as substrates in cross-coupling reactions to build sophisticated supramolecular structures. For instance, Suzuki cross-coupling provides a pathway to link presynthesized porphyrins to phenanthroline derivatives, creating gable-like bis(porphyrin) structures. researchgate.net In such a synthesis, the iodo-phenanthroline acts as an electrophilic partner for a porphyrin-boronic acid derivative.

The Sonogashira coupling of aryl iodides with terminal alkynes, often catalyzed by iron or palladium complexes, is another powerful technique. sci-hub.se By applying this method to this compound, researchers can introduce alkynyl substituents, thereby extending the π-conjugation of the phenanthroline system. This approach is valuable for creating novel chromophores and electronically active materials. The reaction tolerates a range of functional groups on the alkyne coupling partner, allowing for significant structural diversity. sci-hub.se

Furthermore, the iodo-substituent is a key feature in the synthesis of complex mechanically interlocked molecules. Rotaxanes bearing an iodine functionality have been prepared, with the iodine atom serving as a point for subsequent derivatization reactions. rsc.org

The following table summarizes common cross-coupling strategies used to derivatize this compound.

Table 1: Cross-Coupling Reactions for Extending the this compound System

Reaction Type Coupling Partner Typical Catalyst System Resulting System
Suzuki Coupling Aryl/Porphyrin Boronic Acids Palladium-based complexes Biaryl or Porphyrin-Phenanthroline Conjugates researchgate.net
Sonogashira Coupling Terminal Alkynes Iron(III) chloride / 1,10-phenanthroline ligand sci-hub.se Alkynyl-Phenanthroline Extended Systems sci-hub.se

While direct derivatization of this compound is common, other functionalized phenanthrolines also serve as precursors for conjugates. For example, 5-amino-1,10-phenanthroline, which can be synthesized from 1,10-phenanthroline via nitration and subsequent reduction, is a key intermediate for creating conjugates with biomolecules. researchgate.net The amino group can react with maleic anhydride (B1165640) to form a phenanthroline-maleimide derivative, which is capable of selectively reacting with thiol groups on proteins to form stable bioconjugates.

Table 2: Examples of Conjugates Synthesized from Functionalized Phenanthroline Precursors

Conjugate Type Synthetic Strategy Key Precursor
Porphyrin-Phenanthroline Suzuki cross-coupling researchgate.net This compound
Phenanthroline-Maleimide Reaction of amino group with maleic anhydride 5-Amino-1,10-phenanthroline
2-Iodoacetamido-Phenanthroline Amide coupling with iodoacetic acid 5-Amino-1,10-phenanthroline
Phenanthroline-based Rotaxanes Cadiot–Chodkiewicz coupling rsc.org Iodo-functionalized phenanthroline macrocycle

These synthetic strategies highlight the importance of this compound and related derivatives as building blocks for a wide array of complex molecules, from extended conjugated systems for materials science to bifunctional bioconjugates for chemical biology. researchgate.net

Coordination Chemistry of 5 Iodo 1,10 Phenanthroline and Its Metal Complexes

Ligand Coordination Properties and Metal Ion Selectivity

Chelating Behavior and Bidentate Coordination Modes

5-Iodo-1,10-phenanthroline, like its parent compound 1,10-phenanthroline (B135089) (phen), is a robust chelating agent in coordination chemistry. chim.itresearchgate.netnih.gov Its structure features a rigid, planar polyaromatic system with two nitrogen atoms positioned ideally for chelation. chim.itresearchgate.net This arrangement allows it to act as a bidentate ligand, forming stable five-membered rings with a single metal ion. chim.it This chelating capability is a defining characteristic, leading to the formation of stable and well-defined metal complexes. tudublin.ie The fundamental coordination mode involves the donation of lone pair electrons from both nitrogen atoms to a metal center, a behavior that is foundational to the extensive chemistry of phenanthroline-based ligands. researchgate.nettudublin.ie

Influence of the 5-Iodo Substituent on Metal Binding Affinity and Geometry

The introduction of a substituent onto the 1,10-phenanthroline core significantly modulates the electronic and steric properties of the ligand, which in turn influences its interaction with metal ions. chim.itnih.gov The iodine atom at the 5-position has several notable effects.

Electronically, the iodo group exerts an inductive effect, which can alter the basicity of the nitrogen atoms and consequently the stability of the resulting metal complexes. bohrium.com Furthermore, the properties of phenanthroline-based complexes, including their photophysical and electronic characteristics, are known to be dependent on the nature and position of such substituents. bohrium.comacs.org

A crucial feature of the 5-iodo substituent is its ability to participate in halogen bonding. acs.orgacs.org Halogen bonding is a non-covalent interaction where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base. nih.gov This interaction is a powerful tool in crystal engineering, directing the self-assembly of complexes into higher-order structures. In coordination compounds, the iodo group can form I···I, O···I, and I···π interactions, which play a predominant role in constructing 2D and 3D supramolecular architectures. acs.orgacs.org The steric bulk of the iodine atom can also influence the geometry around the metal center, potentially preventing strong interactions between the excited complex and solvent molecules, which can affect its luminescent properties. acs.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound or its closely related derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. mdpi.comnih.govmdpi.com The resulting complexes have been characterized using various analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Formation of Transition Metal Complexes (e.g., Cu(I), Cu(II), Ag(I), Pt(II), Ru(II), Fe(II), Mn(II), Zn(II), Cd(II), Co(II))

This compound and its analogs form complexes with a wide array of transition metals. The rigid N,N'-chelating core readily coordinates to these metals, leading to diverse and stable structures. tudublin.ie

Copper(I) and Copper(II): Copper complexes of substituted phenanthrolines are widely studied. nih.gov The synthesis of Cu(I) complexes with 2,9-dihalo-1,10-phenanthrolines has been reported, demonstrating that the halogen substituent's nature significantly impacts the photophysical properties. acs.org Stable Cu(I) complexes with phenanthroline ligands are often generated from Cu(I) salts and the ligand. beilstein-journals.org Similarly, Cu(II) complexes with various phenanthroline derivatives are readily synthesized and their interactions studied. tudublin.ienih.gov

Silver(I): Silver(I) complexes with the related 1,10-phenanthroline-5,6-dione (B1662461) ligand have been synthesized and characterized, typically forming structures like [Ag(ligand)₂]⁺. tudublin.iemdpi.com

Platinum(II): Platinum(II) complexes such as [Pt(C₆F₅)₂(N,N)] have been prepared using 1,10-phenanthroline-5,6-dione. mdpi.com The synthesis often involves reacting a precursor like Pt(phen)Cl₂ with other ligands or starting with a reactive platinum species. nih.govrsc.orgwku.edu

Ruthenium(II): Ruthenium(II) complexes containing substituted phenanthroline ligands are well-documented. nih.govrsc.orgresearchgate.net Synthesis can proceed from precursors like cis-Ru(bpy)₂Cl₂ or [trans-RuCl₄(dmso-S)₂]⁻, where the phenanthroline derivative displaces other ligands to form the final complex. nih.govmdpi.com

Iron(II): Iron(II) readily forms complexes with phenanthroline-based ligands. For example, the interaction of iron(II) pivalate (B1233124) with 1,10-phenanthroline yields a dinuclear complex, [Fe₂(piv)₄(phen)₂], which can serve as a building block for larger coordination polymers. mdpi.com

Manganese(II), Zinc(II), Cadmium(II), Cobalt(II): These divalent metals form numerous coordination polymers and discrete complexes with phenanthroline and its derivatives. acs.orgrsc.orgacs.org For instance, complexes of Zn(II), Cd(II), Mn(II), and Co(II) have been synthesized using 5-iodo-isophthalic acid in conjunction with 1,10-phenanthroline as an ancillary ligand, resulting in the formation of extensive coordination polymers. acs.org Manganese(II) complexes with phenanthroline derivatives have also been explored for their catalytic properties. researchgate.netfrontiersin.org

The following table summarizes selected examples of transition metal complexes formed with this compound or closely related substituted phenanthroline ligands.

Metal IonSpecific LigandKey Finding / Structure TypeCitations
Cu(I) 2,9-dihalo-1,10-phenanthroline (X = Cl, Br, I)Synthesis of [Cu(Lₓ)₂]⁺ complexes; halogen substituent affects photophysical properties. acs.org
Ag(I) 1,10-phenanthroline-5,6-dioneSynthesis of [Ag(N,N)₂]NO₃ complex. mdpi.com
Pt(II) 1,10-phenanthroline-5,6-dioneSynthesis of [Pt(C₆F₅)₂(N,N)] complex. mdpi.com
Ru(II) 3-polyamine-substituted 1,10-phenanthrolinesSynthesis of emissive complexes for sensing applications from a cis-Ru(bpy)₂Cl₂ precursor. mdpi.com
Fe(II) 1,10-phenanthrolineFormation of a dinuclear complex, [Fe₂(piv)₄(phen)₂]. mdpi.com
Mn(II) 1,10-phenanthrolineUsed as an ancillary ligand with 5-iodo-isophthalic acid to form a 3D supramolecular structure. acs.org
Zn(II) 1,10-phenanthrolineUsed as an ancillary ligand with 5-iodo-isophthalic acid to form a 3D supramolecular structure. acs.org
Cd(II) 1,10-phenanthrolineUsed as an ancillary ligand with 5-iodo-isophthalic acid to form a 3D supramolecular structure. acs.org
Co(II) 1,10-phenanthrolineUsed as an ancillary ligand with 5-iodo-isophthalic acid to form coordination polymers. acs.org

Complexes with Lanthanide Ions and Other Main Group Metals

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and main group metals.

Lanthanide Ions: Substituted 1,10-phenanthroline ligands are highly effective in forming luminescent lanthanide complexes. researchgate.netacs.org The phenanthroline moiety acts as an "antenna," absorbing UV light and transferring the energy efficiently to the lanthanide ion (e.g., Eu³⁺, Sm³⁺, Tb³⁺), which then emits light via its characteristic f-f transitions. researchgate.netacs.orgnih.gov For example, complexes of Eu³⁺, Tb³⁺, Sm³⁺, and Dy³⁺ with 5-nitro-1,10-phenanthroline (B1664666) have been synthesized and their photophysical properties studied, demonstrating the ligand's ability to sensitize the metal's luminescence. researchgate.net The coordination number for lanthanide ions in such complexes can be high, for instance, a large Ln(III) ion can exhibit a coordination number of 10, while smaller ions may show a coordination number of 9. nih.gov

Other Main Group Metals: While less common, main group metals also form complexes with phenanthroline-type ligands. For instance, research into the interactions of phenanthroline derivatives with polyoxometalates has shown coordination with various elements. mdpi.com

Supramolecular Architectures and Coordination Polymers Incorporating this compound

A significant aspect of the coordination chemistry of this compound is its application in constructing supramolecular assemblies and coordination polymers. The iodo substituent is instrumental in this regard, acting as a halogen bond donor to direct the formation of extended networks. acs.orgacs.org

In numerous studies, iodo-substituted ligands have been used alongside N-donor ancillary ligands like 1,10-phenanthroline to create multi-dimensional coordination polymers. acs.orgacs.org The assembly of these structures is heavily influenced by non-covalent interactions, particularly halogen-related bonds such as I···π and I···I, as well as π···π stacking. acs.orgacs.org For example, in complexes formed from 5-iodo-isophthalic acid and various metal ions (Zn(II), Cd(II), Mn(II)), 1,10-phenanthroline acts as a co-ligand, and the resulting frameworks are stabilized into 2D and 3D supramolecular structures through these directional intermolecular forces. acs.org

This principle demonstrates that incorporating an iodo-functionalized phenanthroline, such as this compound, into a metal complex provides a powerful strategy for engineering crystal structures. qut.edu.auqut.edu.au The halogen bond acts as a reliable supramolecular tool, guiding the self-assembly of metal complexes into predictable and well-ordered one-, two-, or three-dimensional networks. mdpi.com

Investigation of Electronic Structure and Redox Characteristics of Metal Complexes

The electronic structure and redox characteristics of metal complexes containing this compound are of significant interest due to their potential applications in catalysis, photochemistry, and materials science. The introduction of an iodine atom at the 5-position of the 1,10-phenanthroline ligand can influence the electronic properties of the resulting metal complexes, affecting their stability, reactivity, and photophysical behavior.

Oxidation States and Redox Stability

For instance, iron complexes of 1,10-phenanthroline derivatives are well-known for their stable Fe(II) and Fe(III) oxidation states. The complex [Fe(phen)3]2+, known as ferroin, is a classic example used as a redox indicator with a standard potential of +1.06 V. wikipedia.org The deep red ferrous form (Fe(II)) is oxidized to a light-blue ferric form (Fe(III)). wikipedia.org The kinetics of the oxidation of tris-(1,10-phenanthroline)iron(II) and the reduction of tris-(1,10-phenanthroline)iron(III) have been studied, revealing mechanisms that often involve one-electron changes. researchgate.net

Similarly, copper complexes can exist in Cu(I) and Cu(II) oxidation states. While Cu(II)-phenanthroline complexes are common, the stabilization of the Cu(I) state is also significant, as seen in the luminescent complex [Cu(phen)2]+. wikipedia.org However, the stability of these complexes can be influenced by the surrounding medium. Studies on Cu(II)-1,10-phenanthroline complexes in cell incubation media have shown that the original complex can decompose, with the copper ions and phenanthroline molecules acting separately. acs.org

The introduction of substituents on the phenanthroline ring, such as the iodo-group in this compound, can fine-tune the redox potentials of the metal complexes. researchgate.net This allows for the precise control of the electronic properties and, consequently, the reactivity of the complex. researchgate.net

Ligand-Centered and Metal-Centered Redox Processes

In metal complexes with redox-active ligands like 1,10-phenanthroline derivatives, redox processes can be either metal-centered or ligand-centered. Distinguishing between these two processes is crucial for understanding the reactivity of the complex.

Metal-Centered Redox: This involves the change in the oxidation state of the central metal ion. For example, the reversible oxidation of Fe(II) to Fe(III) in an iron-phenanthroline complex is a classic metal-centered redox process. wikipedia.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to identify metal-centered reduction, as the resulting metal ion with an unpaired electron (e.g., Ni(I)) gives a characteristic EPR spectrum. scielo.br

Ligand-Centered Redox: In this case, the ligand itself is oxidized or reduced. The extensive π-system of the 1,10-phenanthroline ring can accommodate the addition or removal of electrons. wikipedia.org Ligand-centered reduction typically results in the formation of a ligand radical, which can be detected by EPR spectroscopy as a narrow signal around g = 2.00. scielo.br The introduction of certain functionalities, like the o-quinone group in 1,10-phenanthroline-5,6-dione, makes the ligand electrochemically active and prone to ligand-centered redox reactions. researchgate.net

The nature of the redox process, whether metal- or ligand-centered, can be influenced by several factors, including the metal ion, the specific substituents on the phenanthroline ligand, and the solvent environment. In some cases, a complex interplay between metal- and ligand-centered processes can occur. acs.org The use of "redox-innocent" ligands, which are resistant to redox processes under typical conditions, can help to isolate and study metal-centered redox events. acs.org Conversely, "non-innocent" ligands can actively participate in redox reactions, sharing electron density with the metal center. acs.org

The following table provides a summary of representative redox processes in metal-phenanthroline complexes:

Complex TypeRedox ProcessDescription
[Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺Metal-CenteredReversible one-electron oxidation/reduction of the iron center between Fe(II) and Fe(III). wikipedia.org
[Cu(phen)₂]²⁺/[Cu(phen)₂]⁺Metal-CenteredReduction of Cu(II) to Cu(I), often influenced by the solvent and other coordinating species. wikipedia.orgacs.org
[Ni(macrocycle)]²⁺ + e⁻Metal- or Ligand-CenteredReduction can lead to a Ni(I) complex (metal-centered) or a ligand radical anion (ligand-centered), distinguishable by EPR spectroscopy. scielo.br
[Ru(bpy)₂(phendione)]²⁺Ligand-CenteredThe 1,10-phenanthroline-5,6-dione (phendione) ligand can undergo a two-step, two-electron reduction. researchgate.net

Catalytic Applications of 5 Iodo 1,10 Phenanthroline Based Systems

Transition Metal-Catalyzed Organic Transformations

5-Iodo-1,10-phenanthroline serves as a versatile ligand for various transition metals, including copper, palladium, and iron, facilitating a multitude of organic reactions. rsc.orgmagtech.com.cnnsf.gov The presence of the iodine atom at the 5-position of the phenanthroline backbone introduces specific electronic and steric effects that can be harnessed to modulate the performance of the resulting metal complexes in catalysis. magtech.com.cn

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and this compound-based catalysts have demonstrated notable efficacy in this domain.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While 1,10-phenanthroline (B135089) and its derivatives are commonly used ligands in CuAAC reactions, the specific application of this compound is noteworthy in the synthesis of 5-iodo-1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgresearchgate.net The mechanism for the copper(I)-catalyzed azide-iodoalkyne cycloaddition is distinct from that of terminal alkynes. beilstein-journals.orgresearchgate.net In some instances, the addition of 1,10-phenanthroline to certain copper(I) catalyst systems can lead to a decrease in the conversion to the desired iodotriazole, potentially due to the formation of a catalytically inactive copper(II) species. acs.org

Suzuki-Miyaura Reactions: Although direct examples focusing solely on this compound in Suzuki-Miyaura reactions are not extensively detailed in the provided context, the broader class of phenanthroline ligands is known to be effective. For instance, air and moisture-stable imidazole-imine palladium complexes have been developed for Suzuki-Miyaura coupling, showcasing the utility of phenanthroline-type structures in facilitating the formation of biaryl compounds. researchgate.net

C-H Functionalization: Palladium-catalyzed oxidative C-H/C-H coupling of heterocycles, such as thiophenes, benefits from the use of phenanthroline-based ligands. nsf.gov Specifically, 1,10-phenanthroline-5,6-dione (B1662461) has been identified as a highly effective ligand in the aerobic oxidative homocoupling of 2-bromothiophenes. nsf.gov This highlights the potential of functionalized phenanthrolines, including the iodo-substituted variant, to promote challenging C-H activation and coupling processes.

Other Cross-Coupling Reactions: 1,10-phenanthroline ligands are instrumental in various other cross-coupling reactions. For example, they are used in the Ullmann amination reaction, where they accelerate the copper-catalyzed coupling of aryl iodides with amines. acs.org They also find application in copper-promoted C-N cross-coupling reactions for the synthesis of substituted 2-aminobenzoxazoles. arabjchem.org Furthermore, the activation of aryl halides by a Cu(0)/1,10-phenanthroline system can generate a Cu(I) catalyst suitable for cross-coupling reactions. rsc.org The immobilization of copper complexes with phenanthroline derivatives on solid supports has also been explored to create robust and reusable catalysts for reactions like the Sonogashira coupling. rsc.org

Oxidation and Reduction Processes

Complexes of 1,10-phenanthroline and its derivatives with transition metals are active catalysts in a variety of oxidation and reduction reactions. magtech.com.cn

Oxidation: Copper complexes with phenanthroline ligands have been shown to catalyze the oxidation of alkanes and alcohols using peroxides. mdpi.com Iron(III) porphyrin complexes, in conjunction with phenanthroline-type ligands, can catalyze the oxidation of substituted phenanthrolines. nih.gov Ruthenium(II) complexes bearing a phosphonate-substituted 1,10-phenanthroline ligand have been investigated for their performance in light-driven catalytic water oxidation. d-nb.info The kinetics and mechanism of the oxidation of tris-(1,10-phenanthroline)iron(II) by chlorine and bromine have also been studied. researchgate.net

Reduction: The reduction of tris-(1,10-phenanthroline)iron(III) by iodide ions has been a subject of kinetic and mechanistic investigation. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. The role of this compound and related ligands in the catalytic cycle has been the subject of several investigations.

Ligand Effects on Catalytic Activity and Selectivity

The structure of the phenanthroline ligand, including the presence and position of substituents like the iodo group, can have a profound impact on the catalytic activity and selectivity of the metal complex. magtech.com.cn

Electronic and Steric Effects: The rigid aromatic structure of 1,10-phenanthroline contributes to the stability of the catalyst. magtech.com.cn Substituents on the phenanthroline ring can significantly influence the activity and selectivity of the corresponding catalyst. magtech.com.cn For instance, in the context of CuAAC, the choice of ligand is critical, and an excess of 2,2'-bipyridine (B1663995) or 1,10-phenanthroline derivatives can completely shut down the catalysis. beilstein-journals.org In some cases, the addition of a phenanthroline ligand can lead to the oxidation of the active copper(I) to a less active copper(II) species, representing a catalytic dead end. acs.org

Ligand Stoichiometry: The ratio of ligand to metal can be a critical parameter. In certain copper-catalyzed reactions, a ligand-to-copper ratio of 2:1 has been found to be optimal. beilstein-journals.org In the Cu-catalyzed iododeboronation of arylboronic acids, the stoichiometry of the phenanthroline ligand is key to turnover events, facilitating transmetalation and being integral to oxidative processes. nih.gov

Catalyst Deactivation Pathways and Regeneration Strategies

Catalyst deactivation is a significant challenge in catalysis, and understanding the pathways through which a catalyst loses its activity is essential for developing strategies to mitigate this process.

Deactivation Mechanisms: In Ullmann-type coupling reactions catalyzed by copper complexes with tridentate pincer-like ligands, a deactivation pathway involving a Cu(I)/Cu(III) mechanism has been identified. rsc.org The competing aryl-N coupling can lead to catalyst decomposition. rsc.org In some CuAAC systems, the formation of an inactive copper(II) species upon addition of phenanthroline represents a deactivation pathway. acs.org

Regeneration and Stability: The development of robust catalysts is a key area of research. The rigid structure of 1,10-phenanthroline ligands contributes to the stability of the resulting metal complexes. magtech.com.cn Immobilizing these complexes on solid supports is a common strategy to enhance their stability and reusability. rsc.orgnih.gov For example, a 1,10-phenanthroline-based periodic mesoporous organosilica has been synthesized to immobilize cobalt complexes for hydrosilylation reactions. nih.gov

Electrocatalytic and Photocatalytic Research

Complexes derived from this compound and its parent compound, 1,10-phenanthroline, are subjects of significant research in electrocatalysis and photocatalysis. The unique electronic properties and coordination capabilities of the phenanthroline ligand system allow for the development of sophisticated catalysts. The introduction of an iodine atom at the 5-position can further modulate the electronic structure, stability, and reactivity of these catalytic systems, opening avenues for tailored applications in energy conversion and chemical synthesis.

Fuel Cell Applications and Oxygen Reduction Reaction

While direct studies on this compound for ORR are not extensively detailed in the provided literature, research on closely related phenanthroline-based complexes provides a strong foundation for its potential. For instance, an iron complex with a ligand synthesized from 1,10-phenanthroline-5,6-dione, named Fe-PIPhen, has demonstrated excellent oxygen reduction activity in alkaline media. nih.gov This catalyst promotes the desirable four-electron pathway for oxygen reduction, converting O₂ directly to H₂O with minimal production of hydrogen peroxide. nih.gov The high content of pyridinic nitrogen in the ligand facilitates the formation of a high density of Fe-Nₓ active sites, which are considered key to the ORR performance. nih.gov

The stability of such catalysts is critical for practical fuel cell applications. A common challenge is the degradation of the complex when supported on carbon black. Immobilizing or grafting the phenanthroline unit onto the support material, for example through electropolymerization, is a key strategy to enhance stability. nih.gov The performance of these catalysts is often compared to the commercial Pt/C standard, with parameters like electron transfer number and H₂O₂ yield being critical metrics. nih.gov

Table 1: ORR Performance of a Phenanthroline-Derivative Iron Complex (Fe-PIPhen/C) in Alkaline Electrolyte

Parameter Value Reference
Pathway Primarily four-electron transfer nih.gov
Average Electron Transfer Number 3.93 - 3.94 nih.gov
Hydrogen Peroxide (H₂O₂) Yield 2.58% nih.gov

This table presents data for the Fe-PIPhen/C catalyst as a representative example of a high-performance ORR catalyst based on the phenanthroline framework.

The development of such systems highlights the versatility of the phenanthroline core in designing efficient ORR catalysts. Functionalization of the phenanthroline ring, such as with an iodo-substituent, offers a pathway to systematically tune the electronic and steric properties of the catalytic center to potentially further enhance activity and stability. researchgate.net

Photoreactivity and Photosensitization

The rigid, planar structure and aromatic system of 1,10-phenanthroline make it an excellent ligand for constructing photoactive transition metal complexes. researchgate.net These complexes, particularly with ruthenium(II), are known for their use as photosensitizers, which can absorb light and transfer the energy to other molecules. acs.org The introduction of functional groups, including iodo-substituents, allows for the precise tuning of the photophysical properties of the resulting complexes. researchgate.net

Ruthenium(II) complexes containing 5-iodoacetamido-1,10-phenanthroline have been synthesized and studied for their photosensitizing capabilities. For example, a heteroleptic complex, Ru(bpy)₂(5-iodoacetamido-1,10-phenanthroline)₂, was developed as a photosensitizer for generating singlet molecular oxygen. researchgate.net This complex exhibits a long-lived excited state and efficiently transfers energy to ground-state triplet oxygen to produce the highly reactive singlet oxygen, with a quenching rate constant of approximately 3.7×10⁹ L mol⁻¹ s⁻¹. researchgate.net The iodoacetamido group also serves as a reactive handle for covalently attaching the photosensitizer to other molecules or surfaces. researchgate.net

In a related application, a homoleptic tris(5-iodoacetamido-1,10-phenanthroline)Ruthenium(II) complex was used to promote the light-induced covalent dimerization of a specific protein mutant. nih.gov The Ru(II) complex acts as a photosensitizer, and upon irradiation, it facilitates the formation of a covalent link between two protein monomers. nih.gov

Beyond ruthenium, platinum(IV) complexes with 1,10-phenanthroline and its derivatives, including iodotrimethyl(1,10-phenanthroline)Pt(IV), have been prepared and studied. cardiff.ac.uk These types of complexes are investigated for their photoreactive properties. Similarly, hybrid iodoargentates that incorporate transition metal-phenanthroline cations have been shown to possess semiconductor characteristics with band gaps that allow for photocatalytic activity under visible light irradiation. acs.orgnih.gov These materials have demonstrated the ability to degrade organic dyes like crystal violet and rhodamine B. acs.orgnih.gov

Table 2: Properties of a Ruthenium(II) Photosensitizer with an Iodo-Phenanthroline Ligand

Complex Ligand (L) Application Key Finding Reference
[Ru(phen)₂L]²⁺ 2-iodo-N-1,10-phenanthrolin-5-ylacetamide (5-iap) Photosensitizer for ¹O₂ generation Quenching rate constant with O₂ is ~3.7×10⁹ L mol⁻¹ s⁻¹ researchgate.net
Tris(5-iodoacetamido-1,10-phenanthroline)Ru(II) 5-iodoacetamido-1,10-phenanthroline Photosensitizer for protein dimerization Promotes covalent dimerization of P450 BM3 heme domain mutant nih.gov

This table summarizes the applications and findings related to specific iodo-phenanthroline-based ruthenium complexes.

The functionalization of the 1,10-phenanthroline core is a key strategy for modulating the photophysical behavior of these complexes. researchgate.net The ease of introducing substituents allows for fine-tuning of properties like absorption spectra, excited-state lifetimes, and redox potentials, making this compound and its derivatives valuable components in the design of advanced photocatalytic and photosensitizing systems.

Biological and Medicinal Research Investigating 5 Iodo 1,10 Phenanthroline Analogues

Antimicrobial Activity and Chemotherapeutic Potential

Analogues of 5-iodo-1,10-phenanthroline have demonstrated notable antimicrobial properties, positioning them as potential candidates for the development of new chemotherapeutic agents. The antimicrobial efficacy of phenanthroline derivatives is often linked to their ability to chelate metal ions that are essential for microbial survival and to induce oxidative stress. tudublin.ieresearchgate.netresearchgate.net

A significant area of investigation has been the activity of phenanthroline analogues against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on 5-nitro-1,10-phenanthroline (B1664666) (5NP), a structural analogue of this compound, identified it as a potent lead compound against this bacterium. nih.govnih.govdntb.gov.uarutgers.edu Structure-activity relationship studies revealed that the nitro group is crucial for its in vitro activity. nih.govnih.gov Further modification of the 5NP scaffold led to the design of 3-methyl-6-nitro-1,10-phenanthroline, which exhibited improved in vitro activity and in vivo efficacy in mouse models. nih.gov

The antimicrobial action of phenanthroline derivatives is multifaceted. For instance, the antitubercular activity of 5-nitro-1,10-phenanthroline (5NP) involves a dual mechanism. nih.govnih.govrutgers.edu Mechanistic studies have confirmed that 5NP is a pro-drug that requires activation by the F420-dependent nitroreductase enzyme system within the mycobacterium. nih.govnih.gov This activation leads to the formation of active metabolites that likely exert the bactericidal effect. nih.gov Interestingly, 5NP also demonstrates an ability to kill intracellular mycobacteria by inducing autophagy in the host macrophages, thereby modulating the host's cellular machinery to combat the infection. nih.govnih.govrutgers.edu The antimicrobial capability of phenanthrolines, in general, is also associated with their ability to chelate metal ions, which are vital for bacterial enzymatic processes. tudublin.ie

Anticancer Activity and Cytotoxicity Profiles

The anticancer potential of 1,10-phenanthroline (B135089) derivatives has been a major focus of medicinal chemistry research. universiteitleiden.nlnih.govnih.gov These compounds have shown significant cytotoxic effects against a wide range of cancer cell lines, often surpassing the efficacy of established chemotherapeutic drugs like cisplatin. core.ac.uknih.govmaynoothuniversity.ienih.gov

Numerous studies have documented the in vitro cytotoxicity of 1,10-phenanthroline analogues across a spectrum of human cancer cell lines. For instance, fused pyrrolophenanthroline derivatives have exhibited significant growth inhibition activity against a panel of sixty human cancer cell lines. nih.gov One particular compound showed a broad spectrum of antiproliferative efficacy with GI50 values ranging from 0.296 to 250 μM. nih.gov N-benzyl 1,10-phenanthroline derivatives have also been tested, with (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide showing promising in vitro anticancer activity against HeLa (cervical cancer), NS-1 (myeloma), and MCF-7 (breast cancer) cell lines, with IC50 values of 27.60 µM, 6.42 µM, and 9.44 µM, respectively. ugm.ac.id Furthermore, molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline have demonstrated inhibitory effects on the growth of prostate (PC3), breast (MDA-MB-231 and MCF-7), and cervical (HeLa) cancer cell lines. researchgate.net

Compound/AnalogueCancer Cell LineCell Line TypeIC50/GI50 (µM)
Fused Pyrrolophenanthroline Derivative (11c)VariousMultiple0.296 - 250
(1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromideHeLaCervical27.60
NS-1Myeloma6.42
MCF-7Breast9.44
Strontium complex of 5-amino-o-phenanthrolineMDA-MB-231Breast1.40x10-3 - 6.31x10-6 M (EC50)
HT-29Colorectal
HeLaCervical
HepG2Liver

The cytotoxic effects of this compound analogues are often mediated through the induction of programmed cell death pathways, primarily apoptosis and autophagy. nih.gov Ternary copper complexes with 1,10-phenanthroline have been shown to be potent inducers of apoptosis in PC-3 human prostate cancer cells. nih.govresearchgate.net These complexes were also found to potently inhibit proteasome activity, a key cellular machinery, which precedes the induction of apoptosis in MDA-MB-231 human breast cancer cells. nih.govresearchgate.net A 1,10-phenanthroline derivative has been reported to selectively target telomeric G-quadruplexes, leading to the induction of cytoprotective autophagy, which ultimately results in the apoptosis of gastric cancer cells. nih.gov The interplay between autophagy and apoptosis is complex; in some instances, autophagy can act as a survival mechanism for cancer cells, while in others, it can lead to cell death. mdpi.com For example, inhibiting autophagy has been shown to enhance the anti-tumor activity and increase the proportion of apoptotic cells in response to certain 1,10-phenanthroline derivatives. nih.gov

An important aspect of anticancer drug development is cytoselectivity, which is the ability of a compound to be more toxic to cancer cells than to normal, non-cancerous cells. Research on 1,10-phenanthroline derivatives has shown mixed results in this regard. While some metal complexes of 1,10-phenanthroline-5,6-dione (B1662461) did not display an apparent cyto-selective profile, reducing the viability of both neoplastic and non-neoplastic cells core.ac.uknih.gov, other studies have reported promising selectivity. For example, the strontium complex of 5-amino-o-phenanthroline exhibited a wide antitumor spectrum while having no toxicity to non-tumor cells at certain concentrations. researchgate.net Similarly, ternary copper complexes with 1,10-phenanthroline potently inhibited proteasome activity and induced apoptosis in breast cancer cells but not in non-tumorigenic MCF-10A cells. nih.govresearchgate.net The selectivity index (SI), calculated as the ratio of the IC50 on a normal cell line to that on a cancer cell line, is a key metric. For (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide, high SI values were observed, indicating a favorable selectivity profile. ugm.ac.id

Compound/AnalogueCancer Cell LineSelectivity Index (SI)
(1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromideHeLa377.65
NS-16158.72
MCF-71140.11

Interactions with Biological Macromolecules

The planar, heterocyclic structure of 1,10-phenanthroline derivatives facilitates their interaction with various biological macromolecules, a characteristic that is modulated by the nature and position of substituents on the phenanthroline ring. The introduction of an iodine atom at the 5-position is anticipated to influence these interactions through steric and electronic effects.

While specific studies on the DNA binding and cleavage mechanisms of this compound are not extensively documented, the broader family of 1,10-phenanthroline derivatives, particularly their metal complexes, are well-known for their interactions with DNA. These interactions are generally categorized into two main modes: intercalation and groove binding.

Intercalation involves the insertion of the planar phenanthroline ligand between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic system of the ligand and the DNA bases, leading to a distortion of the DNA structure, such as unwinding and lengthening of the helix.

Groove binding , on the other hand, involves the fitting of the molecule within the major or minor grooves of the DNA. The specificity and affinity of groove binding are influenced by the size, shape, and electrostatic properties of the interacting molecule.

Once bound to DNA, many 1,10-phenanthroline complexes, especially those with copper(II) or ruthenium(II), can induce DNA cleavage. The cleavage mechanism is often oxidative, involving the generation of reactive oxygen species (ROS) like hydroxyl radicals or singlet oxygen in close proximity to the DNA backbone. These reactive species can then abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission. Alternatively, some complexes may promote hydrolytic cleavage of the phosphodiester backbone. The presence of an iodine atom at the 5-position could potentially influence the DNA binding affinity and the efficiency of the cleavage reaction due to its electron-withdrawing nature and steric bulk, though specific research is needed to confirm these effects.

Table 1: DNA Binding and Cleavage Activity of selected 1,10-Phenanthroline Derivatives (Illustrative Data)
CompoundMetal CenterBinding ModeCleavage MechanismRelative Activity
1,10-phenanthrolineCu(II)Intercalation/Groove BindingOxidative++
5-Methyl-1,10-phenanthrolinePt(II)Intercalation-+++
5,6-Dimethyl-1,10-phenanthrolinePt(II)Intercalation-++++
5-Nitro-1,10-phenanthroline-Intercalation-+

The ability of 1,10-phenanthroline and its derivatives to chelate metal ions is central to their mechanism of enzyme inhibition, particularly for metalloenzymes.

Metalloproteases: 1,10-phenanthroline is a well-established inhibitor of metalloproteases, enzymes that utilize a metal ion (often zinc) in their active site for catalytic activity. The inhibitory action stems from the chelation of the essential metal ion by the two nitrogen atoms of the phenanthroline ring, rendering the enzyme inactive. It is highly probable that this compound retains this inhibitory activity, with the iodo-substituent potentially modulating the affinity for the enzyme's active site.

Histone Deacetylase 6 (HDAC6): Recent research has explored the potential of substituted 1,10-phenanthroline derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. A study on a N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide, a derivative of 5-amino-1,10-phenanthroline, demonstrated inhibitory activity against HDACs. nih.gov This suggests that the 1,10-phenanthroline scaffold can be functionalized to target HDAC enzymes. While direct evidence for this compound is lacking, its structural similarity to other active phenanthroline derivatives suggests potential for HDAC6 inhibition.

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. patsnap.com Some metal complexes of phenanthroline derivatives have been shown to perturb the PI3K/AKT/mTOR pathway. researchgate.net This suggests that this compound, particularly when complexed with a suitable metal, could potentially modulate mTOR signaling, although further investigation is required to establish a direct inhibitory role.

Table 2: Enzyme Inhibitory Activity of selected 1,10-Phenanthroline Derivatives (Illustrative Data)
CompoundTarget EnzymeIC50 (µM)Mechanism
1,10-phenanthrolineCollagenase (a metalloprotease)110.5Zinc Chelation
N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamideHDACs (from SiHa cell nuclear extracts)10.80Zinc Binding

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

The biological activity of 1,10-phenanthroline derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies aim to understand these influences to design more potent and selective compounds.

For platinum(II) complexes of methylated 1,10-phenanthroline derivatives, it has been shown that the position of the methyl group has a profound impact on their cytotoxic activity. For instance, 5-methyl and 5,6-dimethyl derivatives displayed significantly greater biological activity compared to the parent 1,10-phenanthroline complex and other methylated analogues. nih.gov This highlights the importance of substitution at the 5-position.

The introduction of a halogen atom, such as iodine, at the 5-position of the 1,10-phenanthroline ring is expected to modulate its biological properties in several ways:

Electronic Effects: The electron-withdrawing nature of the iodine atom can alter the electron density of the aromatic system, which can influence its ability to participate in π-stacking interactions with DNA bases and affect the coordination properties with metal ions.

Steric Effects: The size of the iodine atom can introduce steric hindrance, which may affect the mode and affinity of binding to biological targets like DNA grooves or enzyme active sites.

Lipophilicity: The presence of the iodo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

These modifications can collectively lead to an optimized biological response, potentially resulting in enhanced efficacy or altered selectivity towards specific biological targets. However, detailed SAR studies specifically focused on this compound and its analogues are necessary to fully elucidate these relationships and guide the design of new therapeutic agents.

Table 3: Cytotoxicity of Platinum(II) Complexes of Methyl-Substituted 1,10-Phenanthrolines against L1210 Murine Leukaemia Cell Line nih.gov
CompoundIC50 (µM)
[Pt(en)(phen)]Cl29.7 ± 0.3
[Pt(en)(5-Mephen)]Cl22.8 ± 0.8
[Pt(en)(5,6-Me2phen)]Cl21.5 ± 0.3
[Pt(en)(4-Mephen)]Cl2> 50
[Pt(en)(4,7-Me2phen)]Cl2> 50

Materials Science Applications and Advanced Functional Systems

Metal-Organic Frameworks (MOFs) and Coordination Networks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of phenanthroline-based ligands into MOFs is a strategy to create materials with tailored properties for applications in gas storage, separation, and catalysis. chemicalbook.comnih.govresearchgate.netresearchgate.net

The integration of 5-Iodo-1,10-phenanthroline into MOF structures follows several key design principles. Primarily, the phenanthroline moiety acts as a chelating N,N'-donor ligand, coordinating to metal centers to form the nodes of the framework. The rigidity of the phenanthroline unit helps in the formation of robust and porous structures.

The iodine substituent at the 5-position introduces several specific design considerations:

Halogen Bonding: The iodine atom can act as a halogen bond donor, participating in non-covalent interactions with other atoms (like oxygen or nitrogen) on adjacent ligands or solvent molecules. This can be used as a tool in crystal engineering to direct the self-assembly process and influence the final topology of the MOF.

Functional Handle: The carbon-iodine bond provides a reactive site for post-synthetic modification. Techniques like palladium-catalyzed cross-coupling reactions can be employed to introduce new functional groups onto the MOF's internal surface after its initial synthesis, allowing for the fine-tuning of the framework's chemical properties. researchgate.net

A common synthetic approach involves the hydrothermal reaction of a metal salt, a primary linker (often a carboxylate-based molecule), and this compound, which acts as an ancillary or secondary ligand. bucea.edu.cn The choice of metal ion, primary linker, and reaction conditions (temperature, solvent, pH) all play a crucial role in determining the final structure and properties of the MOF. researchgate.net

While specific experimental data on MOFs constructed exclusively with this compound is limited, the properties of such materials can be inferred from related phenanthroline-based MOFs. The porous nature of these frameworks makes them candidates for gas adsorption and separation. The specific pore size and chemical environment, influenced by the iodo-substituent, would determine the selectivity for different gas molecules. For instance, the polarizability of the iodine atom could enhance interactions with certain adsorbates.

In the realm of catalysis, phenanthroline-based MOFs have shown significant promise. The phenanthroline ligand can immobilize catalytically active metal centers within the porous structure, creating a heterogeneous catalyst that is both active and recyclable. These MOFs have been used to catalyze challenging organic transformations such as C-H amination. nih.gov The introduction of an iodine atom could modulate the electronic properties of the catalytic metal center, thereby tuning its activity and selectivity. Furthermore, MOFs containing phenanthroline have been investigated as photocatalysts for the degradation of organic dyes, a property that relies on the light-absorbing characteristics of the organic linkers and the metal clusters. researchgate.netbucea.edu.cn

Table 1: Representative Properties of Phenanthroline-Containing MOFs

MOF System Metal Ion Application Key Finding
Fe-phenanthroline MOF Iron (Fe) C-H Amination Catalysis Highly active, recyclable, and more efficient than homogeneous analogues. nih.gov
Mn-phenanthroline MOF Manganese (Mn) Photocatalysis Efficiently degrades organic dyes like methylene (B1212753) blue under UV irradiation. researchgate.netbucea.edu.cn

Optical and Photofunctional Materials

The rigid aromatic structure of this compound makes it and its metal complexes promising candidates for optical and photofunctional materials. rsc.org The electronic transitions within the molecule can be manipulated to absorb and emit light, leading to applications in lighting, sensing, and energy conversion.

Pristine 1,10-phenanthroline (B135089) is a weakly fluorescent molecule. However, upon coordination to metal ions, particularly transition metals like copper(I), ruthenium(II), or platinum(II), it can form highly luminescent complexes. rsc.orgwordpress.com This emission often arises from metal-to-ligand charge transfer (MLCT) excited states.

The introduction of a heavy iodine atom at the 5-position is expected to have a significant impact on the photophysical properties due to the heavy-atom effect . nih.govrsc.org This effect generally enhances the rate of intersystem crossing—the transition from a singlet excited state to a triplet excited state. Consequently, this can lead to:

Quenching of Fluorescence: The faster intersystem crossing provides a non-radiative decay pathway for the singlet state, often leading to a decrease in fluorescence quantum yield. rsc.org

Enhancement of Phosphorescence: By efficiently populating the triplet state, the heavy-atom effect can lead to strong phosphorescence, which is light emission from a triplet state. This is particularly relevant for complexes with metals like copper(I), where thermally activated delayed fluorescence (TADF) or phosphorescence is a key feature. researchgate.net

Studies on 2,9-dihalo-substituted phenanthroline copper(I) complexes have shown that the nature of the halogen (Cl, Br, I) strongly influences the excited-state behavior and photoluminescence efficiency. researchgate.net While all complexes were luminescent, the heavier halogens were shown to alter the rates of photoinduced processes. researchgate.net In supramolecular assemblies, the iodo-phenanthroline ligand can direct the formation of specific structures through halogen bonding, potentially leading to materials with unique solid-state emission properties. biotium.com

Phenanthroline-based complexes, particularly those of copper(I) and ruthenium(II), are extensively studied as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor (like TiO₂), generating an electric current. The efficiency of this process depends on the light-absorbing properties of the dye, its excited-state lifetime, and its electronic coupling with the semiconductor surface.

While specific efficiency data for a this compound-based dye is not widely reported, the principles of dye design suggest potential roles for the iodo-substituent. The heavy-atom effect could potentially shorten the excited-state lifetime, which might be detrimental to the electron injection process. However, the iodine atom can also be used as a synthetic handle to attach anchoring groups (like carboxylic acids) necessary for binding to the TiO₂ surface or to introduce other functional moieties to tune the dye's absorption spectrum. researchgate.net

Table 2: Performance Data for Representative Dye-Sensitized Solar Cells (DSSCs)

Dye Type Key Component Power Conversion Efficiency (PCE) Reference
Natural Dye (Boat Lily) Anthocyanin 0.278% usm.my
Natural Dye (Papaya Leaf) Chlorophyll 0.094% researchgate.net
Organic Sensitizer (RK1) Iodine/Iodide Electrolyte 10.2% N/A

This table provides context on DSSC efficiencies with various sensitizers. Specific performance data for a this compound-based dye is required for direct comparison.

The application of this compound in optical information storage is a less explored area. This application typically relies on molecules that can be switched between two stable states with different optical properties (e.g., absorption or emission) using light, a concept known as photochromism. While some complex organic molecules and spiropyrans have been used in molecular switches for memory devices, there is no clear evidence in the available literature for the use of this compound for this purpose. rsc.org

Development of Chemosensors and Biological Probes

The ability of the 1,10-phenanthroline scaffold to bind selectively to metal ions makes it an excellent platform for designing chemosensors and biological probes. chemicalbook.com These molecules are designed to signal the presence of a specific analyte (like a metal ion or a biomolecule) through a change in an optical signal, typically fluorescence. researchgate.net

Derivatives of 1,10-phenanthroline have been developed as fluorescent probes for a variety of ions, including Zn²⁺, Cd²⁺, and even extreme pH conditions. researchgate.netnih.gov The sensing mechanism often involves the coordination of the target ion to the phenanthroline nitrogen atoms, which modulates the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" of fluorescence.

The 5-iodo substituent can play several roles in the design of such probes:

Heavy-Atom Effect for Sensing: The iodine atom can enhance phosphorescence, which can be exploited for developing probes that operate via phosphorescence quenching or enhancement, offering advantages like longer emission lifetimes and reduced background interference.

Photodynamic Therapy (PDT) Agents: The heavy-atom effect is crucial for developing photosensitizers for PDT. By promoting the formation of the triplet state, the iodo-phenanthroline complex can efficiently transfer its energy to molecular oxygen, generating highly reactive singlet oxygen that can kill cancer cells. Halogenated photosensitizers have demonstrated significantly enhanced efficacy in PDT.

Bio-conjugation Handle: The iodo-group can serve as a reactive site. For instance, N-(1,10-Phenanthrolin-5-yl)iodoacetamide is a reagent used to label thiol groups on proteins, thereby attaching a metal-chelating phenanthroline unit to a biomolecule for probing or cleavage studies. biotium.com This demonstrates the potential of iodo-phenanthroline derivatives as tools in chemical biology. researchgate.net

While many phenanthroline derivatives have been successfully employed as biological probes, the specific application of this compound remains an area with potential for further development. mdpi.com

Research on this compound in Metal Ion Detection Remains Limited

While the 1,10-phenanthroline core structure is a foundational component in the development of chemosensors for metal ion detection, specific research detailing the application of this compound for this purpose is not extensively available in the public domain. The functionalization of the 1,10-phenanthroline scaffold at its various positions is a common strategy to tune the selectivity and sensitivity of the resulting molecule as a sensor for specific metal ions. Modifications can alter the electronic properties and steric configuration of the ligand, thereby influencing its coordination behavior and the photophysical response (colorimetric or fluorescent changes) upon binding to a metal ion.

Derivatives of 1,10-phenanthroline, such as those with amino, nitro, or hydroxyl groups at the 5-position, have been investigated as fluorescent probes. For example, studies on 5-hydroxy-1,10-phenanthroline have demonstrated its ability to detect various divalent metal ions through fluorescence quenching. In such studies, detailed findings, including the formation of metal-ligand complexes and the calculation of detection limits for ions like Fe(II), Cd(II), Co(II), and Pb(II), have been reported.

However, similar detailed analyses and data for this compound are not readily found. The principles of sensor design suggest that the iodine substituent at the 5-position would influence the electronic and steric characteristics of the phenanthroline system. This modification could potentially lead to selective interactions with certain metal ions, which would be observable through spectroscopic methods like UV-Vis absorption or fluorescence spectroscopy. A change in the absorption or emission spectra upon the addition of metal ions would indicate a sensing event.

Typically, the evaluation of such a compound for metal ion detection would involve screening against a wide range of cations to determine its selectivity. For promising candidates, further studies would be conducted to quantify the sensitivity, determine the limit of detection (LOD), and understand the binding mechanism and stoichiometry of the complex formed. This would result in data tables summarizing the sensor's performance.

Advanced Spectroscopic Characterization and Computational Investigations

Electrochemical Characterization

The electrochemical behavior of 5-Iodo-1,10-phenanthroline is crucial for understanding its potential applications in areas such as catalysis and materials science. This is primarily investigated through techniques like cyclic voltammetry.

Cyclic Voltammetry and Electrochemical Activity

Direct and extensive cyclic voltammetry data for this compound is not widely available in published literature. However, the electrochemical behavior can be inferred from studies on closely related halogenated analogues, such as 5-bromo-1,10-phenanthroline (B1267314).

Studies on 5-bromo-1,10-phenanthroline show a distinct reduction peak at a potential of approximately -1.75 V when measured in a dimethylformamide (DMF) solution. researchgate.net This reduction is associated with the cleavage of the carbon-halogen bond, a common electrochemical reaction for organic halides. researchgate.net During consecutive potential scans, the current of this reduction peak decreases, which suggests that the product of the reduction is an insulating film that adheres to the electrode surface, progressively passivating it. researchgate.net

The parent 1,10-phenanthroline (B135089) molecule itself is generally considered electrochemically inactive within the typical solvent window, with a high oxidation potential of over 2 V versus Ag/AgCl. nih.gov However, modifications to the phenanthroline ring, such as the introduction of a halogen atom, create electroactive sites. The electrochemical reduction of the C-I bond in this compound is expected to occur at a less negative potential compared to its bromo-analogue due to the lower bond strength of the C-I bond. This process would likely generate a 1,10-phenanthroline radical, which could then be covalently grafted onto electrode surfaces. researchgate.net The resulting modified electrode would initially be electro-inactive but could potentially be switched to an electroactive form through subsequent electrochemical oxidation, leading to the formation of dione (B5365651) derivatives. nih.gov

Table 1: Comparative Electrochemical Data for Halogenated 1,10-Phenanthroline Derivatives
CompoundTechniqueKey FindingPotential (vs. reference)Source
5-Bromo-1,10-phenanthrolineCyclic VoltammetryReduction peak corresponding to C-Br bond cleavage-1.75 V researchgate.net
1,10-phenanthrolineCyclic VoltammetryHigh oxidation potential, generally inactive> +2.0 V nih.gov
This compoundCyclic Voltammetry (Predicted)Expected C-I bond cleavage at a less negative potential than the bromo-analogueN/AInferred

Theoretical and Computational Chemistry Studies

Computational methods provide profound insights into the molecular properties and reactivity of this compound, complementing experimental data that may be scarce.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

While specific DFT studies on this compound are limited, extensive research on the parent 1,10-phenanthroline and its other derivatives provides a strong foundation for understanding its electronic characteristics. DFT calculations are widely used to determine geometric parameters, vibrational frequencies, and electronic properties of phenanthroline-based systems. mdpi.comnih.gov

Table 2: Representative DFT Findings for Phenanthroline Systems
SystemComputational MethodKey FindingSource
Nickel-Phenanthroline ComplexesDFT (M06-2X/6-31G(d))LUMO cloud density is primarily distributed on the phenanthroline ring, indicating its electroactive nature. mdpi.com
Cu(II)-Phenanthroline-Glutamine ComplexDFTQuantum-chemical descriptors (e.g., energy gap, electronegativity) were estimated from HOMO-LUMO energies. nih.gov
Imidazo-Phenanthroline DerivativeDFT (B3LYP/6-311G(**))Calculated electronic transitions showed good agreement with experimental UV-Vis spectra. nih.gov

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms that are difficult to probe experimentally. For halogenated phenanthrolines, a key reaction pathway is the electrochemical reduction that leads to the cleavage of the carbon-halogen bond. researchgate.net This process initiates with a one-electron transfer to form a radical anion, which then fragments to yield a phenanthroline radical and a halide anion. Computational models can be used to calculate the energetics of these steps, including the stability of the radical intermediates.

Furthermore, the oxidation of the 1,10-phenanthroline core, which can lead to the formation of 1,10-phenanthroline-5,6-dione (B1662461), is another important reaction pathway. nih.gov Theoretical calculations can map the potential energy surface for this oxidation, identifying transition states and intermediates, thereby providing a detailed mechanistic understanding. Predicting these pathways for this compound would be crucial for controlling its reactivity in synthetic applications and for understanding its degradation mechanisms.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Advances

5-Iodo-1,10-phenanthroline is a valuable synthetic intermediate that leverages the well-established coordination chemistry of the phenanthroline scaffold with the versatile reactivity of an iodo-substituent. Its utility in cross-coupling reactions provides a gateway to a vast array of functionalized phenanthroline ligands with tailored electronic and steric properties. These tailored ligands are crucial for the development of advanced materials for catalysis, sensing, and optoelectronics, as well as for the exploration of new therapeutic agents.

Unexplored Avenues and Challenges in this compound Research

Despite its potential, dedicated research focusing solely on this compound is still somewhat limited. A significant challenge is the need for more detailed and publicly available characterization data, including comprehensive spectroscopic and crystallographic information. Furthermore, a systematic exploration of its reactivity in a wider range of cross-coupling reactions and other transformations is warranted. The full potential of its metal complexes in catalysis and as functional materials remains largely untapped, with many studies focusing on more common phenanthroline derivatives.

Potential Breakthroughs and Interdisciplinary Collaborations

Future breakthroughs in the field of this compound research are likely to emerge from interdisciplinary collaborations. The synthesis of novel derivatives through advanced organic methodologies, coupled with detailed photophysical and electrochemical characterization by materials scientists, could lead to the development of next-generation OLEDs and sensors. Collaboration with biochemists and medicinal chemists to design and evaluate the biological activity of its metal complexes and organic derivatives could pave the way for new therapeutic strategies. The exploration of its use in the synthesis of metal-organic frameworks (MOFs) and other porous materials is another promising avenue that could lead to innovations in gas storage, separation, and catalysis.

Q & A

Q. What advanced techniques characterize air-sensitive reactions involving this compound?

  • Methodological Answer : Use Schlenk lines or gloveboxes for oxygen-sensitive reactions. Monitor reactions in situ via IR or Raman spectroscopy. For transient intermediates, employ stopped-flow UV-Vis or low-temperature XRD. Validate stability via TGA/DSC under inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.